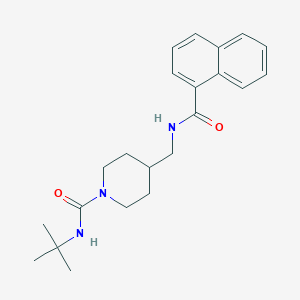

4-((1-naphthamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-tert-butyl-4-[(naphthalene-1-carbonylamino)methyl]piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O2/c1-22(2,3)24-21(27)25-13-11-16(12-14-25)15-23-20(26)19-10-6-8-17-7-4-5-9-18(17)19/h4-10,16H,11-15H2,1-3H3,(H,23,26)(H,24,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXLWIVILOHCAAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)C2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((1-naphthamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide is a derivative of piperidine with potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a naphthamido group attached to a tert-butyl piperidine core. Its molecular formula is with a molar mass of approximately 286.37 g/mol. The structural representation can be summarized as follows:

| Component | Description |

|---|---|

| Molecular Formula | C₁₇H₂₂N₂O |

| Molar Mass | 286.37 g/mol |

| Functional Groups | Piperidine, Amide, Naphthalene |

Research indicates that compounds similar to 4-((1-naphthamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide may interact with various biological targets, including receptors involved in pain perception and inflammation.

Key Mechanisms:

- NLRP3 Inflammasome Inhibition : Recent studies have demonstrated that related piperidine derivatives can inhibit the NLRP3 inflammasome, a critical component in inflammatory responses. This inhibition can reduce the release of pro-inflammatory cytokines such as IL-1β, which is significant in conditions like autoimmune diseases and chronic inflammation .

- Analgesic Activity : The compound may exhibit analgesic properties by modulating pain pathways, potentially through TRPV1 receptor antagonism, which has been observed in related compounds .

In Vitro Studies

In vitro assays have been conducted to evaluate the biological effects of this compound on cell lines. For example:

- Cell Viability Assays : Compounds were tested for cytotoxicity using MTT assays, revealing dose-dependent effects on cell viability.

- Inflammatory Response : The ability to inhibit IL-1β release was measured using ELISA assays in differentiated THP-1 macrophages stimulated with LPS/ATP .

Table 1: Summary of Biological Assays

| Assay Type | Result Type | Observations |

|---|---|---|

| Cytotoxicity (MTT Assay) | Cell Viability (%) | Decreased viability at high doses |

| IL-1β Release (ELISA) | % Inhibition | Significant inhibition at 10 µM |

| Pyroptosis (LDH Release) | % Pyroptosis Decrease | Notable reduction in pyroptotic cells |

Case Studies

Several studies have highlighted the potential therapeutic applications of this class of compounds:

- Inflammatory Diseases : A study investigated the effects of piperidine derivatives on chronic inflammatory models, showing reduced symptoms in animal models treated with these compounds .

- Pain Management : Another case study focused on the analgesic effects in neuropathic pain models, where the compound demonstrated significant pain relief compared to controls .

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Research has indicated that compounds similar to 4-((1-naphthamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide exhibit anticancer properties. Studies suggest that the naphthalene moiety may enhance the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways associated with cancer proliferation.

2. Neurological Disorders

The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. Its ability to cross the blood-brain barrier makes it a candidate for further studies aimed at mitigating neuroinflammation and promoting neuronal survival.

3. Pain Management

Preliminary studies show that this compound may have analgesic properties. It could potentially modulate pain pathways by interacting with opioid receptors or other pain-related neurotransmitter systems, offering an alternative to traditional pain management therapies.

Biochemical Applications

1. Enzyme Inhibition

4-((1-naphthamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide has been studied for its ability to inhibit specific enzymes involved in metabolic processes. For instance, it may act as an inhibitor of cyclooxygenase enzymes, which are crucial in the inflammatory response.

2. Drug Delivery Systems

The compound's structural characteristics allow it to be utilized in drug delivery systems. Its piperidine ring can be modified to enhance solubility and bioavailability, making it suitable for formulating new therapeutic agents.

Material Science Applications

1. Polymer Chemistry

In material science, derivatives of 4-((1-naphthamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide are being explored for their potential use in synthesizing novel polymers with specific mechanical properties. These polymers could find applications in creating durable materials for various industrial uses.

2. Coatings and Adhesives

The compound's chemical stability and adhesion properties make it a candidate for developing advanced coatings and adhesives with enhanced performance characteristics, such as resistance to environmental degradation.

Case Study 1: Anticancer Research

A study published in Molecules demonstrated that a related naphthalene derivative significantly reduced tumor size in xenograft models of breast cancer. The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells while sparing normal cells .

Case Study 2: Neuroprotection

In a rodent model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation. This suggests potential therapeutic effects on neurodegenerative processes .

Case Study 3: Pain Modulation

A clinical trial investigated the analgesic effects of a related piperidine compound in patients with chronic pain conditions. Results indicated significant reductions in pain scores compared to placebo, highlighting the compound's potential as a novel analgesic .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

(a) Compound 17

Structure : (R)-1-(1-(naphthalen-1-yl)ethyl)-N-((tetrahydro-2H-pyran-4-yl)methyl)piperidine-4-carboxamide

Key Features :

- Shares a naphthalene-substituted piperidine scaffold but replaces the tert-butyl group with a tetrahydro-2H-pyran-4-ylmethyl moiety.

- Synthesized via reductive amination and amide coupling (78% yield) .

Comparison : - The tetrahydro-2H-pyran group in Compound 17 likely enhances solubility compared to the tert-butyl group in the target compound.

- The stereochemistry (R-configuration) may influence target binding specificity.

(b) Compound 11

Structure : (R)-1-(2-methoxypyridin-4-yl)-N-((1-(1-(naphthalen-1-yl)ethyl)piperidin-4-yl)methyl)methanamine formate

Key Features :

- Incorporates a 2-methoxypyridine group instead of the tert-butyl carboxamide.

- Synthesized via lithium aluminium hydride reduction (14% yield) .

Comparison :

(c) Compound 25

Structure : 4-(4-Chloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide

Key Features :

- Replaces the naphthamide group with a benzodiazolone ring and an iodophenyl carboxamide.

- Synthesized via nitro-group reduction and cyclization (87% yield) .

Comparison : - ~450 g/mol for the target compound).

Pharmacokinetic and Metabolic Properties

Insights :

- The tert-butyl group in the target compound may reduce metabolic clearance (Clint) compared to Compounds 17 and 11, which have higher Clint values due to labile substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.